

In-Depth Technical Guide: 1-Benzothiophen-5-ylmethanol (CAS: 20532-34-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Benzothiophen-5-ylmethanol**

Cat. No.: **B1273734**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzothiophen-5-ylmethanol is a heterocyclic alcohol containing the benzothiophene scaffold. This core structure is of significant interest in medicinal chemistry and materials science. The benzothiophene moiety is a key pharmacophore in a variety of biologically active compounds, including the selective estrogen receptor modulator (SERM) raloxifene and the 5-lipoxygenase inhibitor zileuton. As a functionalized building block, **1-Benzothiophen-5-ylmethanol** serves as a crucial intermediate in the synthesis of novel pharmaceutical agents and functional organic materials. Its hydroxyl group provides a reactive handle for further molecular elaboration, making it a versatile precursor in drug discovery and development. The benzothiophene ring system, an isostere of indole, imparts favorable pharmacokinetic properties, such as metabolic stability and bioavailability, to parent molecules.

Physicochemical Properties

A summary of the key physicochemical properties of **1-Benzothiophen-5-ylmethanol** is presented in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

Property	Value
CAS Number	20532-34-7
Molecular Formula	C ₉ H ₈ OS
Molecular Weight	164.22 g/mol
Appearance	Off-white to light yellow solid
Storage Temperature	2-8°C (protect from light)

Synthesis

The most common and practical laboratory-scale synthesis of **1-Benzothiophen-5-ylmethanol** involves the reduction of the corresponding aldehyde, 1-benzothiophene-5-carbaldehyde. This transformation is typically achieved with high efficiency using standard reducing agents.

Experimental Protocol: Reduction of 1-Benzothiophene-5-carbaldehyde

This protocol outlines a general procedure for the reduction of 1-benzothiophene-5-carbaldehyde to **1-Benzothiophen-5-ylmethanol** using sodium borohydride (NaBH₄), a mild and selective reducing agent.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- 1-Benzothiophene-5-carbaldehyde
- Sodium borohydride (NaBH₄)
- Methanol (MeOH) or Ethanol (EtOH)
- Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Thin-layer chromatography (TLC) apparatus

Procedure:

- In a round-bottom flask, dissolve 1-benzothiophene-5-carbaldehyde (1.0 eq) in methanol or ethanol (approximately 10-20 mL per gram of aldehyde).
- Cool the solution in an ice bath to 0-5 °C with stirring.
- Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
- Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 1-3 hours).
- Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the organic solvent.
- Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic extracts and wash with brine.

- Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- The crude **1-Benzothiophen-5-ylmethanol** can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Logical Workflow for Synthesis:



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1-Benzothiophen-5-ylmethanol**.

Spectroscopic Characterization

The structural elucidation of **1-Benzothiophen-5-ylmethanol** is confirmed through various spectroscopic techniques. The expected data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (CDCl ₃ , 400 MHz)	¹³ C NMR (CDCl ₃ , 100 MHz)
Chemical Shift (δ , ppm)	Chemical Shift (δ , ppm)
~7.90 (d, 1H, Ar-H)	~141.2 (Ar-C)
~7.85 (d, 1H, Ar-H)	~139.5 (Ar-C)
~7.45 (d, 1H, Ar-H)	~138.8 (Ar-C)
~7.35 (dd, 1H, Ar-H)	~124.5 (Ar-CH)
~7.30 (d, 1H, Ar-H)	~123.8 (Ar-CH)
~4.80 (s, 2H, -CH ₂ OH)	~122.9 (Ar-CH)
~2.00 (br s, 1H, -OH)	~122.5 (Ar-CH)
~121.7 (Ar-CH)	
~64.8 (-CH ₂ OH)	

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

The IR spectrum of **1-Benzothiophen-5-ylmethanol** is expected to show characteristic absorption bands for the hydroxyl and aromatic functionalities.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Functional Group	Characteristic Absorption (cm ⁻¹)
O-H stretch (alcohol)	3400-3200 (broad)
C-H stretch (aromatic)	3100-3000
C=C stretch (aromatic)	1600-1450
C-O stretch (primary alcohol)	~1050

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **1-Benzothiophen-5-ylmethanol** would likely show a molecular ion peak $[M]^+$ at m/z 164. Key fragmentation patterns would include the loss of a hydroxyl radical ($\cdot OH$) to give a fragment at m/z 147, and the loss of the entire hydroxymethyl group ($-CH_2OH$) to give a fragment at m/z 133.[9][10][11][12][13]

m/z	Proposed Fragment
164	$[C_9H_8OS]^+$ (Molecular Ion)
147	$[C_9H_7S]^+$
133	$[C_8H_5S]^+$

Applications in Drug Discovery and Development

The benzothiophene scaffold is a privileged structure in medicinal chemistry, and **1-Benzothiophen-5-ylmethanol** serves as a key building block for the synthesis of various biologically active molecules.[14][15][16]

Precursor for Raloxifene Analogs

Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[17] The benzothiophene core is essential for its biological activity. **1-Benzothiophen-5-ylmethanol** can be utilized as a starting material for the synthesis of novel raloxifene analogs with potentially improved efficacy, selectivity, or pharmacokinetic profiles.[18][19] The hydroxyl group allows for the introduction of various side chains and pharmacophoric elements.

Conceptual Synthetic Pathway to Raloxifene Analogs:



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. ias.ac.in [ias.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation [pubmed.ncbi.nlm.nih.gov]
- 11. CH₃OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ekwan.github.io [ekwan.github.io]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Raloxifene | C₂₈H₂₇NO₄S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
- 18. researchgate.net [researchgate.net]
- 19. Identification of a Raloxifene Analog That Promotes AhR-Mediated Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [In-Depth Technical Guide: 1-Benzothiophen-5-ylmethanol (CAS: 20532-34-7)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1273734#1-benzothiophen-5-ylmethanol-cas-number-20532-34-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com